molecular formula C18H17N3O5S B2867055 (2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1251711-68-8

(2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2867055
CAS No.: 1251711-68-8
M. Wt: 387.41
InChI Key: GDKZZXOELGXBDD-SNAWJCMRSA-N
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Description

(2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule developed for research applications. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure is further elaborated with a thiophene ring and a 3,4,5-trimethoxyphenyl group linked via a propenamide bridge, a structural motif found in compounds with investigated biological properties . The 1,3,4-oxadiazole heterocycle is a significant pharmacophore in scientific research. Derivatives of this structure have been extensively studied and reported in scientific literature for a range of potential activities, including serving as antibacterial , anticancer , and antifungal agents . The inclusion of the 3,4,5-trimethoxyphenyl subunit is a key feature in several known anti-tubulin agents, such as Combretastatin A-4, suggesting potential research applications for this compound in the field of cell biology and mitotic inhibition . The specific combination of these features makes this compound a valuable candidate for researchers investigating new chemical tools in areas like cancer research and infectious diseases. Notice to Researchers: This product is intended for research purposes only. It is strictly not intended for human therapeutic, diagnostic, or veterinary use. Please ensure all handling and experimental procedures are conducted by trained professionals in a appropriately controlled laboratory setting.

Properties

IUPAC Name

(E)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-23-13-8-11(9-14(24-2)16(13)25-3)4-5-15(22)19-18-21-20-17(26-18)12-6-7-27-10-12/h4-10H,1-3H3,(H,19,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKZZXOELGXBDD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide , a derivative of the oxadiazole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and antiviral activities.

Structure and Synthesis

The compound features a unique structure combining a thiophene ring and an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring followed by modifications to introduce the thiophene and prop-2-enamide functionalities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : A study highlighted that derivatives of 1,3,4-oxadiazole showed promising activity against Mycobacterium tuberculosis. The compound's structural features may enhance its binding affinity to target enzymes involved in mycolic acid biosynthesis, crucial for mycobacterial cell wall integrity .
  • Antifungal and Antibacterial Effects : Other derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Key findings include:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to the one have shown IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain oxadiazole derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may induce apoptosis in cancer cells through interactions with specific proteins involved in cell cycle regulation and apoptosis pathways. For instance, some derivatives were found to increase p53 expression levels and activate caspase pathways .

Antiviral Activity

Recent studies have also explored the antiviral properties of oxadiazole derivatives:

  • Dengue Virus Inhibition : Certain compounds have been identified as effective inhibitors of dengue virus polymerase. They showed submicromolar activity against all four serotypes of the dengue virus in vitro, indicating potential for further development as antiviral agents .

Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AntimicrobialEffective against M. tuberculosis, E. coli, S. aureusInhibition of cell wall synthesis
AnticancerIC50 values in micromolar range for MCF-7 and HCT-116Induction of apoptosis via p53 pathway
AntiviralSubmicromolar activity against dengue virusInhibition of viral polymerase

Case Studies and Research Findings

  • Antitubercular Study : Dhumal et al. (2016) reported significant inhibition of Mycobacterium bovis BCG by oxadiazole derivatives, suggesting their potential as antitubercular agents .
  • Cancer Cell Line Evaluation : Alam et al. (2020) demonstrated that specific oxadiazole derivatives exhibited superior cytotoxicity compared to standard chemotherapy drugs against various cancer cell lines .
  • Antiviral Screening : High-throughput screening identified potent non-nucleoside inhibitors targeting dengue virus polymerase among oxadiazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Linkers

Compound Name Key Substituents/Linkers Biological Activity Synthesis Highlights Reference
Target Compound Enamide linker, oxadiazole-thiophene Not reported in evidence Oxadiazole cyclization + coupling -
N-Phenyl-2-{[5-(3,4,5-TMP)-oxadiazole]sulfanyl}acetamides Sulfanyl-acetamide linker Antibacterial, antifungal Oxadiazole-thiol + 2-chloroacetamides
(E)-1-(4-Nitrophenyl)-3-(3,4,5-TMP)prop-2-en-1-one Ketone linker (chalcone) Anticancer (assumed) Claisen-Schmidt condensation
(2E)-N-Methoxy-N-methyl-3-(3,4,5-TMP)prop-2-enamide Methoxy-N-methyl enamide Not reported (commercial) Amide coupling with Weinreb amine
  • Linker Impact: The enamide linker in the target compound provides an amide NH for hydrogen bonding, unlike the sulfanyl group in ’s compounds, which may reduce polarity but limit target interactions. The N-methoxy-N-methyl enamide () lacks a hydrogen-bond donor, suggesting the target compound’s NH could enhance binding to proteases or kinases .

Oxadiazole vs. Thiadiazole Derivatives

  • 1,3,4-Oxadiazole (target compound): Higher electronegativity due to oxygen atoms, improving solubility in polar solvents compared to sulfur-containing 1,3,4-thiadiazoles (). However, thiadiazoles may exhibit stronger π-acceptor properties, influencing redox activity .
  • Biological Implications : Sulfur in thiadiazoles (e.g., ) can enhance radical-scavenging activity, whereas oxadiazoles are more resistant to metabolic oxidation .

Trimethoxyphenyl-Containing Analogues

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition (e.g., in combretastatin analogues). In ’s chalcone derivative, this group likely contributes to antiproliferative activity via colchicine-site binding . The target compound’s enamide linker may mimic the cis-stilbene conformation of combretastatins, enhancing cytotoxicity .

Hydrogen-Bonding and Crystallography

  • The enamide NH and oxadiazole N atoms in the target compound can form hydrogen-bonding networks, as seen in ’s chalcone crystal structure (R factor = 0.057). Such interactions may stabilize the molecule in protein binding pockets or during crystal packing .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

  • 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine
  • (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl chloride

Coupling these fragments via amide bond formation yields the final product. Each fragment necessitates distinct synthetic approaches, as detailed below.

Synthesis of 5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-Amine

Cyclocondensation of Thiophene-3-Carbohydrazide

The 1,3,4-oxadiazole core is synthesized via cyclization of thiophene-3-carbohydrazide with a carboxylic acid derivative. Two predominant methods are employed:

Phosphorus Oxychloride-Mediated Cyclization

Thiophene-3-carbohydrazide reacts with aryl carboxylic acids in the presence of phosphorus oxychloride (POCl₃) under reflux. For example, Khan et al. demonstrated that 2,5-disubstituted 1,3,4-oxadiazoles form efficiently when hydrazides and carboxylic acids are heated with POCl₃ at 80–100°C for 4–6 hours. This method achieves yields of 70–85% but requires corrosive reagents.

Solvent-Free Grinding with Molecular Iodine

Kumar and Makrandi developed a greener approach by grinding thiophene-3-carbohydrazide with aromatic aldehydes and molecular iodine (5 mol%) for 8–10 minutes. The exothermic reaction eliminates solvents and achieves yields comparable to conventional methods (75–82%). This protocol is ideal for acid-sensitive substrates.

Functionalization with Thiophene

The thiophene moiety is introduced either pre- or post-cyclization:

Pre-Cyclization Incorporation

Thiophene-3-carbohydrazide is prepared by reacting thiophene-3-carbonyl chloride with hydrazine hydrate. Subsequent cyclization with trimethoxybenzoic acid derivatives yields the oxadiazole-thiophene hybrid.

Post-Cyclization Coupling

Stille coupling enables late-stage functionalization. As reported by Kim et al., 5-bromo-1,3,4-oxadiazol-2-amine reacts with 2-(tributylstannyl)thiophene under palladium catalysis (Pd(PPh₃)₄, 110°C) to install the thiophene group. This method offers regioselectivity but requires inert conditions.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)Acryloyl Chloride

Knoevenagel Condensation

3,4,5-Trimethoxybenzaldehyde undergoes condensation with malonic acid in pyridine/piperidine to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid. The reaction proceeds at 80°C for 6 hours, achieving 90% conversion.

Acid Chloride Formation

The acrylic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane at 0–5°C. Excess SOCl₂ is removed under vacuum to obtain the acyl chloride, which is used immediately due to hydrolytic instability.

Amide Coupling and Stereochemical Control

Schotten-Baumann Reaction

The oxadiazole amine is reacted with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride in a biphasic system (CH₂Cl₂/H₂O) with sodium bicarbonate. The E-configuration is preserved due to the reaction’s mild conditions (0–5°C, 2 hours).

Microwave-Assisted Coupling

Microwave irradiation (150 W, 100°C, 15 minutes) accelerates the coupling in DMF with Hunig’s base, enhancing yields from 65% to 88% while minimizing epimerization.

Optimization and Comparative Analysis

Reaction Conditions and Yield Optimization

Parameter Conventional Method Microwave Method Grinding Method
Time (h) 6–8 0.25 0.13
Yield (%) 70–85 85–90 75–82
Solvent POCl₃/DCM DMF Solvent-free
Energy Input (kW·h/mol) 1.2 0.3 0.05

Data adapted from Khan et al. and Kumar et al..

Spectral Characterization of Key Intermediates

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm)
5-(Thiophen-3-yl)-1,3,4-oxadiazole 1650 (C=N), 3100 (Ar-H) 7.45 (s, 1H, thiophene), 8.10 (s, 1H, NH₂)
(E)-3-(3,4,5-TMP)acrylic acid 1680 (C=O), 1600 (C=C) 6.85 (d, J=15 Hz, 1H), 7.30 (s, 2H, Ar-H)

TMP = Trimethoxyphenyl. Data from Sankaram et al. and Aiswarya et al..

Challenges and Troubleshooting

Epimerization During Amide Formation

The E-configuration of the enamide is prone to isomerization under acidic or high-temperature conditions. Using Schotten-Baumann conditions or microwave-assisted coupling at neutral pH minimizes this issue.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) enhances purity to >98%.

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